4-(Difluoromethyl)-6-(piperazin-1-yl)pyrimidine

Descripción general

Descripción

Molecular Structure Analysis

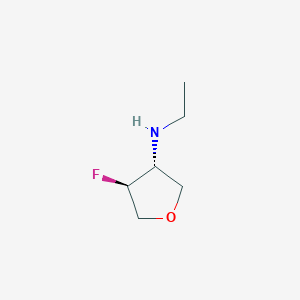

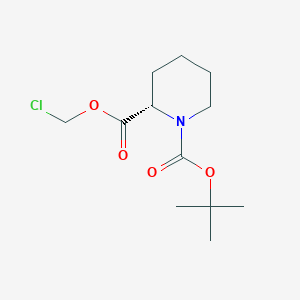

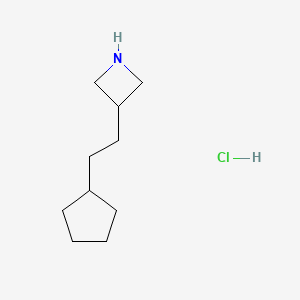

The molecular structure of 4-(Difluoromethyl)-6-(piperazin-1-yl)pyrimidine is characterized by the presence of a pyrimidine ring, a piperazine ring, and a difluoromethyl group . The InChI code for this compound is1S/C13H14F2N4O/c14-12(15)10-8-9(11-2-1-7-20-11)17-13(18-10)19-5-3-16-4-6-19/h1-2,7-8,12,16H,3-6H2 . Physical And Chemical Properties Analysis

4-(Difluoromethyl)-6-(piperazin-1-yl)pyrimidine is a powder at room temperature . It has a molecular weight of 280.28 .Aplicaciones Científicas De Investigación

Pharmacokinetics and Metabolism

One study delves into the pharmacokinetics, metabolism, and excretion of a dipeptidyl peptidase IV inhibitor, highlighting the compound's rapid absorption and primary metabolism via hydroxylation, among other pathways. The study provides insights into the compound's elimination through both metabolic processes and renal clearance, showcasing its potential for treating type 2 diabetes (Sharma et al., 2012).

Antimicrobial Activity

Research on dithiocarbamate derivatives bearing thiazole/benzothiazole rings, which include the pyrimidin-2-yl)piperazin-1-carbodithiodate moiety, indicates significant antimicrobial activity against a variety of microorganism strains. This suggests potential applications in developing new antimicrobial agents (Yurttaş et al., 2016).

Anticancer Activity

A study on the synthesis and in vitro antiproliferative activity of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives against human cancer cell lines indicates some compounds exhibit significant activity, suggesting potential as anticancer agents (Mallesha et al., 2012).

Antiplatelet Activity

Piperazinyl-glutamate-pyrimidines have been identified as potent P2Y12 antagonists, displaying significant antiplatelet activity. These findings could lead to the development of new therapeutic agents for preventing thrombotic events (Parlow et al., 2009).

Solubility Improvement

Research focused on improving the solubility of 6-mercaptopurine via cocrystals and salts involving piperazine shows enhanced solubility, indicating a methodology for increasing oral bioavailability of certain pharmaceutical compounds (Xu et al., 2012).

Novel Herbicides

Investigations into dimethoxypyrimidines as novel herbicides reveal that certain derivatives exhibit high herbicidal activity, suggesting their potential use in agricultural applications (Nezu et al., 1996).

Mecanismo De Acción

While the specific mechanism of action for 4-(Difluoromethyl)-6-(piperazin-1-yl)pyrimidine is not detailed in the available literature, it is known that similar compounds have promising neuroprotective and anti-inflammatory properties . The possible mechanism of action was observed through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway .

Propiedades

IUPAC Name |

4-(difluoromethyl)-6-piperazin-1-ylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12F2N4/c10-9(11)7-5-8(14-6-13-7)15-3-1-12-2-4-15/h5-6,9,12H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVRUMTPTBUPTEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC=NC(=C2)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12F2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Difluoromethyl)-6-(piperazin-1-yl)pyrimidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-[(3Z)-pyrrolidin-3-ylidene]acetate hydrochloride](/img/structure/B1531494.png)

![3-Fluorobicyclo[2.2.1]heptan-2-amine](/img/structure/B1531498.png)

![N-[2-(4-bromophenyl)ethyl]-3-methylcyclohexan-1-amine](/img/structure/B1531499.png)

![2-[6-Oxo-4-(2,2,2-trifluoroethyl)-1,6-dihydropyrimidin-1-yl]acetic acid](/img/structure/B1531500.png)

![3-[(2-Fluorophenyl)methyl]piperidine hydrochloride](/img/structure/B1531501.png)